Cas no 6208-43-1 (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole)

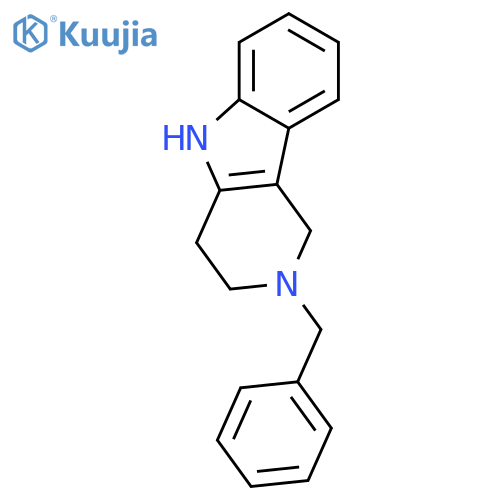

6208-43-1 structure

商品名:2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole

CAS番号:6208-43-1

MF:C18H18N2

メガワット:262.34892

MDL:MFCD00427372

CID:883192

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole 化学的及び物理的性質

名前と識別子

-

- 2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

- 2-benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indole

- 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole

- AC1L5HNN

- AC1Q1GJF

- CTK5B4309

- NSC122301

- Oprea1_620035

- STOCK1N-07063

- SureCN633048

- 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole

-

- MDL: MFCD00427372

計算された属性

- せいみつぶんしりょう: 262.14714

じっけんとくせい

- PSA: 19.03

- LogP: 3.66410

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00EME6-5g |

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |

6208-43-1 | 95% | 5g |

$1391.00 | 2023-12-16 | |

| Aaron | AR00EMMI-500mg |

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |

6208-43-1 | 95% | 500mg |

$398.00 | 2023-12-15 | |

| 1PlusChem | 1P00EME6-50mg |

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |

6208-43-1 | 95% | 50mg |

$140.00 | 2024-04-22 | |

| 1PlusChem | 1P00EME6-500mg |

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |

6208-43-1 | 95% | 500mg |

$386.00 | 2024-04-22 | |

| Aaron | AR00EMMI-10g |

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |

6208-43-1 | 95% | 10g |

$2216.00 | 2023-12-15 | |

| Enamine | EN300-746242-0.5g |

2-benzyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole |

6208-43-1 | 95% | 0.5g |

$271.0 | 2024-05-23 | |

| TRC | B179585-500mg |

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |

6208-43-1 | 500mg |

$ 440.00 | 2022-06-07 | ||

| Matrix Scientific | 174424-5g |

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |

6208-43-1 | 5g |

$990.00 | 2023-09-09 | ||

| Matrix Scientific | 174424-10g |

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |

6208-43-1 | 10g |

$1404.00 | 2023-09-09 | ||

| Enamine | EN300-746242-1.0g |

2-benzyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole |

6208-43-1 | 95% | 1.0g |

$371.0 | 2024-05-23 |

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

6208-43-1 (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole) 関連製品

- 5094-12-2(2-Methyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 152840-81-8(Valine-1-13C (9CI))

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量